
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTU is a urea derivative that is commonly used as an antioxidant and a scavenger of reactive nitrogen species (RNS) in biochemical and physiological systems.
作用機序
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea acts as an antioxidant and a scavenger of reactive nitrogen species (RNS) by donating a hydrogen atom to free radicals and RNS, thereby neutralizing their damaging effects. 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea has been shown to scavenge peroxynitrite, a potent oxidant and RNS that is involved in various pathological conditions such as inflammation, neurodegeneration, and cancer.
Biochemical and Physiological Effects:
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea has been found to have various biochemical and physiological effects in different systems. In the nervous system, 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea has been shown to improve cognitive function and protect neurons from oxidative stress. In the cardiovascular system, 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea has been found to reduce oxidative stress and improve endothelial function. In cancer research, 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.
実験室実験の利点と制限
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea has several advantages for lab experiments, including its ability to scavenge reactive nitrogen species and its low toxicity. However, 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea has some limitations, such as its poor solubility in water and its instability in acidic conditions.
将来の方向性
There are several future directions for the research on 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea. One potential direction is to investigate the therapeutic potential of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea in various neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to explore the role of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea in the regulation of oxidative stress and inflammation in the gut microbiome. Furthermore, the development of novel 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea derivatives with improved solubility and stability may enhance its therapeutic potential in various pathological conditions.
合成法
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea can be synthesized by reacting 4-methoxyphenyl isocyanate with 2-(dimethylamino)ethyl thiophene-3-carboxylate in the presence of a base such as sodium hydroxide. The reaction yields 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea as a white crystalline powder with a melting point of 198-200°C.
科学的研究の応用
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea has been extensively studied for its potential applications in various fields such as neuroscience, cardiovascular disease, and cancer research. In neuroscience, 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In cardiovascular disease, 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea has been found to reduce oxidative stress and improve endothelial function, which may have therapeutic implications for the treatment of hypertension and atherosclerosis. In cancer research, 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.
特性
IUPAC Name |
1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-19(2)15(12-8-9-22-11-12)10-17-16(20)18-13-4-6-14(21-3)7-5-13/h4-9,11,15H,10H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCBCUVIHXYMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=C(C=C1)OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Fluorophenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2792184.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2792186.png)
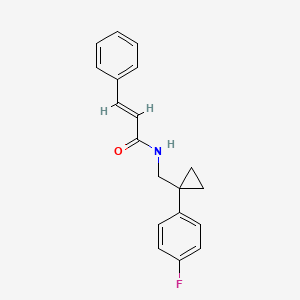
![3-[(5-Amino-6-chloro-1,2,4-triazin-3-yl)amino]butan-1-ol](/img/structure/B2792188.png)
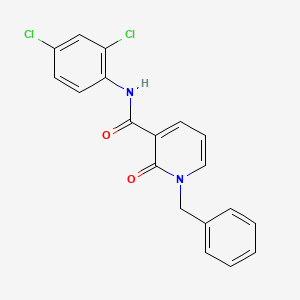
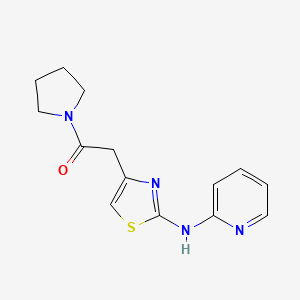
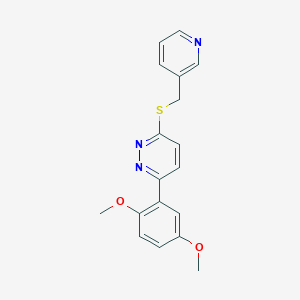
![2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone](/img/structure/B2792194.png)
![Ethyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2792195.png)
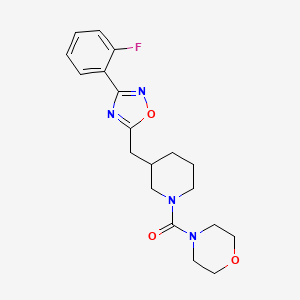
![3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B2792201.png)
![2-Methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid](/img/structure/B2792202.png)
![2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol](/img/structure/B2792203.png)